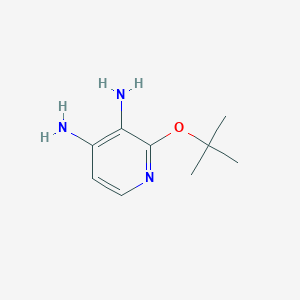

2-(tert-Butoxy)pyridine-3,4-diamine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Synthesis

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical synthesis. Its presence in a vast array of natural products, pharmaceuticals, and functional materials underscores its versatility. The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the reactivity of the entire molecule. It can act as a hydrogen bond acceptor and a basic center, and it can coordinate to metal catalysts, thereby directing the course of chemical reactions. The ability to introduce a wide variety of substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, making it a privileged scaffold in drug discovery and materials science.

Role of Diamine Functionalities in Advanced Organic Transformations

Diamine functionalities, particularly 1,2-diamines (vicinal diamines) as present in the target molecule, are critical building blocks in the synthesis of complex organic structures. These motifs are prevalent in numerous biologically active compounds and serve as essential ligands in transition-metal catalysis. The two adjacent amino groups can chelate to metal centers, forming stable complexes that are crucial for a variety of catalytic transformations, including asymmetric synthesis. Furthermore, vicinal diamines are precursors to a range of heterocyclic systems, such as imidazoles and pyrazines, which are themselves important pharmacophores. The ability to differentially protect the two amino groups allows for sequential and controlled synthetic manipulations, adding to their value as versatile intermediates. For instance, the synthesis of 3,4-diaminopyridine (B372788), the parent structure of the diamine portion of the title compound, can be achieved through methods like the hydrogenation of 4-amino-3-nitropyridine. google.comchemicalbook.com

Contextualization of 2-(tert-Butoxy)pyridine-3,4-diamine within Substituted Pyridine-Diamine Systems

The combination of a pyridine core with a diamine functionality creates a class of compounds with significant potential in medicinal chemistry and materials science. The specific placement of the diamine at the 3 and 4 positions of the pyridine ring in this compound is of particular interest. This arrangement allows for the formation of fused heterocyclic systems, such as imidazo[4,5-c]pyridines, which are known to exhibit a wide range of biological activities.

The presence of the 2-(tert-butoxy) group introduces a significant steric and electronic perturbation to the pyridine-diamine system. The bulky tert-butyl group can influence the conformation of the molecule and direct the regioselectivity of subsequent reactions. The tert-butoxy (B1229062) group is also a well-known protecting group for hydroxyl functionalities, which can be cleaved under acidic conditions. In this context, the 2-(tert-butoxy) group on the pyridine ring can be considered a stable ether linkage. However, its synthesis and stability can be influenced by the electronic nature of the pyridine ring. The synthesis of related structures, such as 3,4-disubstituted pyridin-2(1H)-ones, has been explored through various synthetic strategies, highlighting the interest in this substitution pattern. beilstein-journals.org

While specific research on this compound is not currently available, the collective knowledge of pyridine chemistry, the utility of diamine functionalities, and the influence of alkoxy substituents strongly suggests that this compound could serve as a valuable building block for the synthesis of novel and potentially bioactive molecules. Further investigation into the synthesis and reactivity of this elusive compound is warranted to unlock its full potential in organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]pyridine-3,4-diamine |

InChI |

InChI=1S/C9H15N3O/c1-9(2,3)13-8-7(11)6(10)4-5-12-8/h4-5H,11H2,1-3H3,(H2,10,12) |

InChI Key |

IJTAKNCYFMSOMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=NC=CC(=C1N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Tert Butoxy Pyridine 3,4 Diamine

Strategies for Regioselective Functionalization of Pyridine (B92270) Rings

The precise functionalization of the pyridine ring is a significant challenge in organic synthesis due to its electron-deficient nature. Achieving regioselectivity, particularly at the C4 position, often requires innovative strategies to overcome the inherent reactivity patterns of the ring, which typically favor reactions at the C2, C3, and C6 positions.

One advanced approach involves the use of a temporary blocking group to direct subsequent reactions. For instance, a maleate-derived blocking group can be employed to achieve exquisite control for Minisci-type decarboxylative alkylation at the C4 position under acid-free conditions. nih.gov This method allows for the introduction of various alkyl groups with high selectivity. nih.gov The general applicability of this strategy enables a departure from traditional synthetic sequences that often place Minisci reactions at later stages. nih.gov

Another powerful technique for regioselective functionalization is the use of phosphonium (B103445) salts. Pyridines can be converted into heterocyclic phosphonium salts, which then act as versatile handles for a variety of bond-forming reactions. thieme-connect.de This method facilitates C-O, C-S, C-N, and C-C bond formation at the 4-position through reactions with nucleophiles and transition-metal cross-couplings. thieme-connect.de

Furthermore, directed metalation and the use of Zincke imine intermediates provide pathways for selective C3-H functionalization. researchgate.net These methods offer mild conditions for introducing functionalities like thio, seleno, and fluoro groups. researchgate.net The choice of strategy often depends on the desired substitution pattern and the compatibility of functional groups present in the starting materials.

Synthesis through Nitro-Reduction Pathways to Access Pyridine Diamines

A common and effective route to pyridine diamines involves the reduction of a corresponding nitro-amino pyridine precursor. This transformation is a critical step in constructing the diamine functionality. The reduction of a nitro group to an amine can be accomplished using various reducing agents. nih.govyoutube.com

A typical synthetic sequence starts with a commercially available substituted pyridine, such as 2-chloro-3-nitropyridine. acs.org This starting material can undergo nucleophilic aromatic substitution with an appropriate amine, followed by reduction of the nitro group. For the synthesis of 2,3-diaminopyridine, a key intermediate, the reduction of 2-amino-3-nitropyridine (B1266227) is a well-established method. orgsyn.org This reduction can be carried out using reagents like iron in an acidified ethanol (B145695) solution or through catalytic hydrogenation. orgsyn.org

The choice of reducing agent and reaction conditions is crucial for achieving high yields and avoiding unwanted side reactions. For example, catalytic hydrogenation over a palladium catalyst is an efficient method for this transformation. orgsyn.org The process involves the removal of the catalyst by filtration after the reaction is complete. orgsyn.org

The following table summarizes common reduction methods for converting nitro-pyridines to amino-pyridines:

| Reagent/Catalyst | Conditions | Notes |

| Iron / Acidified Ethanol | Heating | A classic and cost-effective method. orgsyn.org |

| Tin / Hydrochloric Acid | - | Another traditional method. orgsyn.org |

| Stannous Chloride / HCl | - | Often used for nitro group reductions. orgsyn.org |

| Catalytic Hydrogenation (e.g., Pd/C) | Hydrogen gas pressure | Generally provides clean and high-yielding reactions. orgsyn.org |

| Sodium Hydroxide / Al-Ni alloy | - | Can result in variable yields and is typically used for smaller scale preparations. orgsyn.org |

Introduction of the tert-Butoxy (B1229062) Moiety at the C2 Position

The introduction of the tert-butoxy group at the C2 position of the pyridine ring is a key step in the synthesis of the target compound. This bulky group can influence the reactivity and solubility of the molecule. A common method for introducing this group is through the use of 2-tert-butoxypyridine, which can be prepared from the corresponding 2-chloropyridine.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly for amines. wikipedia.org While not a direct installation of a tert-butoxy group on the pyridine ring, the chemistry of Boc protection is relevant as it involves the tert-butoxycarbonyl moiety. Boc protection is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org

A direct method for synthesizing tert-butyl ethers involves the in situ formation of 2-tert-butoxy-1-methylpyridinium triflate from 2-tert-butoxypyridine. researchgate.net This reagent can then react with an alcohol to form the corresponding tert-butyl ether without the need for isobutylene (B52900) gas or strong acid activators. researchgate.net

For the specific synthesis of 2-(tert-Butoxy)pyridine-3,4-diamine, the tert-butoxy group is typically introduced early in the synthetic sequence. A plausible route involves the reaction of a suitable 2-halopyridine precursor with potassium tert-butoxide.

Methodologies for Isolation and Purification of Pyridine Diamine Intermediates

The isolation and purification of pyridine diamine intermediates are critical for obtaining the final product in high purity. These compounds are often crystalline solids and can be purified by recrystallization.

Following the reduction of a nitro-amino pyridine, the work-up procedure typically involves removing the catalyst (if used) by filtration. orgsyn.org The crude product can then be isolated by evaporating the solvent. orgsyn.org Recrystallization from a suitable solvent, such as benzene (B151609) or water, is a common method for purification. orgsyn.org The use of activated charcoal during recrystallization can help to remove colored impurities. orgsyn.org

In cases where the product is soluble in organic solvents, extraction is a useful technique. For instance, after a reaction in an aqueous medium, the product can be extracted into an organic solvent like ether. orgsyn.org The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified by recrystallization.

The volatility of some pyridine derivatives needs to be considered during purification. For example, some amino-pyridines can be lost due to sublimation if dried at elevated temperatures under atmospheric pressure. orgsyn.org Therefore, drying at room temperature to a constant weight is recommended in such cases. orgsyn.org

The following table outlines common purification techniques for pyridine diamine intermediates:

| Technique | Solvent/Conditions | Purpose |

| Recrystallization | Benzene, Water, Ethanol | Purification of crystalline solids. orgsyn.org |

| Extraction | Ether, Dichloromethane (B109758) | Separation of the product from an aqueous reaction mixture. orgsyn.org |

| Filtration | - | Removal of solid catalysts or precipitates. orgsyn.org |

| Drying | Room temperature, under vacuum | Removal of residual solvents, with caution for volatile compounds. orgsyn.org |

Reactivity and Derivatization Chemistry of 2 Tert Butoxy Pyridine 3,4 Diamine

Cyclization Reactions for Fused Heterocyclic System Formation

The ortho-diaminopyridine moiety is a key structural feature that enables the construction of various fused heterocyclic rings. These cyclization reactions are fundamental in medicinal chemistry for creating novel scaffolds with potential biological activity.

Imidazo[4,5-b]pyridine Construction from 3,4-Diaminopyridine (B372788) Precursors

The synthesis of the imidazo[4,5-b]pyridine core, a purine (B94841) isostere, is a common application for 3,4-diaminopyridine derivatives. This scaffold is present in numerous biologically active molecules. mdpi.com The general approach involves the condensation of the diamine with a one-carbon electrophile, such as an aldehyde or its equivalent.

For instance, the reaction of 3,4-diaminopyridines with aldehydes can be promoted by agents like chlorotrimethylsilane (B32843) in DMF, followed by air oxidation to yield 3H-imidazo[4,5-b]pyridines in good yields. mdpi.com Another method involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes using sodium dithionite (B78146) (Na₂S₂O₄) to form the imidazo[4,5-b]pyridine ring system. mdpi.com Similarly, reductive cyclization with ketones in the presence of stannous chloride dihydrate (SnCl₂·2H₂O) also yields imidazopyridines. mdpi.com

A palladium-catalyzed approach offers a regioselective route to N1-substituted imidazo[4,5-b]pyridines. This method involves the coupling of 2-chloro-3-aminopyridines with primary amides, followed by an in-situ cyclization and dehydration, providing a facile synthesis of this important heterocyclic system. organic-chemistry.org

Novel amidino-substituted 2-phenyl-imidazo[4,5-b]pyridines have been synthesized from the corresponding 2,3-diaminopyridines and benzaldehydes using a DMSO-mediated cyclization in the presence of Na₂S₂O₅. mdpi.com

| Reagent/Catalyst | Product Type | Reference |

| Aldehydes, chlorotrimethylsilane, air | 3H-imidazo[4,5-b]pyridines | mdpi.com |

| Aldehydes, Na₂S₂O₄ | 3H-imidazo[4,5-b]pyridines | mdpi.com |

| Ketones, SnCl₂·2H₂O | Imidazopyridines | mdpi.com |

| Primary amides, Pd catalyst | N1-substituted imidazo[4,5-b]pyridines | organic-chemistry.org |

| Benzaldehydes, DMSO, Na₂S₂O₅ | Amidino-substituted 2-phenyl-imidazo[4,5-b]pyridines | mdpi.com |

Palladium-Catalyzed Synthesis of Imidazolines and Benzimidazoles Utilizing Diamines

Palladium catalysis has been instrumental in developing multicomponent reactions for the synthesis of 2-imidazolines. One such method involves the coupling of imines, acid chlorides, and carbon monoxide to generate imidazolinium carboxylates, which then undergo decarboxylation to form 2-imidazolines. nih.govnih.govresearchgate.net This approach is modular and allows for the synthesis of diversely substituted imidazolines. nih.gov

Another efficient palladium-catalyzed three-component reaction combines aryl halides, isocyanides, and diamines to produce 2-aryl-2-imidazolines in high yields. acs.org By altering the diamine component, this reaction can be extended to synthesize 2-aryl-1H-benzimidazoles and 2-aryl-1,4,5,6-tetrahydropyrimidines. acs.org The choice of ligand, such as dppf or dppp, can influence the reaction's success depending on the nature of the aryl halide. acs.org

Formation of Other Polycyclic Nitrogen Heterocycles

The reactivity of the diaminopyridine scaffold extends to the formation of other polycyclic nitrogen heterocycles. These complex structures are of interest in medicinal chemistry due to their potential to interact with biological targets. nih.gov For example, new polycyclic heterocycles have been synthesized and evaluated as potential inhibitors of thymidine (B127349) phosphorylase. nih.gov The synthesis of these complex molecules often involves multicomponent reactions to build the tricyclic nitrogen heterocyclic moiety in a single step. nih.gov

Reactions Involving Primary Amine Functionalities

The two primary amine groups of 2-(tert-Butoxy)pyridine-3,4-diamine are nucleophilic and can undergo various reactions, including acylation, amidation, and reactions with protecting groups.

Acylation and Amidation Reactions

Amide bond formation is a crucial reaction in organic synthesis. Direct amidation of carboxylic acids with amines can be achieved using various reagents. acs.org Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct amidation of carboxylic acids and amines. acs.org

Base-promoted direct amidation of esters offers a green and efficient method for forming amides. researchgate.net For instance, potassium tert-butoxide in DMSO can facilitate the amidation of esters with a wide range of amines, including weakly nucleophilic ones. nih.gov This method is rapid and often proceeds at room temperature. researchgate.netnih.gov

A general method for amide synthesis involves the direct coupling of alkali metal carboxylate salts with amines using a coupling agent like HBTU in the presence of a base. nih.gov Copper-catalyzed systems have also been developed for the amidation of carboxylic acids with tertiary amines through C-N bond cleavage. researchgate.net

Application of Protecting Group Strategies for Diamines (e.g., Boc-protection)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. wikipedia.orgfishersci.co.uk

The protection of amines with a Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide, 4-dimethylaminopyridine (B28879) (DMAP), or sodium bicarbonate. fishersci.co.uk The reaction can be performed in various solvents, including water, THF, or acetonitrile. fishersci.co.uk

For diamines, selective mono-Boc protection can be challenging but is achievable. A method for the facile mono-Boc protection of symmetrical and unsymmetrical diamines involves the sequential addition of one equivalent of HCl and one equivalent of Boc₂O, followed by neutralization. researchgate.net

Deprotection of the Boc group is commonly carried out using strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol. wikipedia.orgfishersci.co.uk

| Protection Reagent | Deprotection Condition | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or HCl | wikipedia.orgfishersci.co.uk |

Influence of the Electron-Donating tert-Butoxy (B1229062) Group on Pyridine (B92270) Ring Reactivity and Regioselectivity

The chemical behavior of the pyridine ring in this compound is profoundly influenced by the electronic properties of its substituents. An unsubstituted pyridine ring is characteristically electron-deficient due to the high electronegativity of the nitrogen atom. This inherent property makes the ring less reactive towards electrophilic aromatic substitution than benzene (B151609) and directs incoming electrophiles to the C3 and C5 positions. quimicaorganica.org Conversely, it is more susceptible to nucleophilic attack, primarily at the C2, C4, and C6 positions. ucla.edu The introduction of the tert-butoxy group at the C2 position, alongside two amino groups at C3 and C4, drastically alters this intrinsic reactivity profile.

The tert-butoxy group is a potent electron-donating group. While it exhibits a weak electron-withdrawing inductive effect (-I) due to the oxygen atom's electronegativity, its electron-donating resonance effect (+R) is far more significant. The oxygen atom's lone pairs can delocalize into the pyridine ring, increasing its electron density. This activation is particularly pronounced at the positions ortho (C3) and para (C5) to the substituent. ucla.edu

In the context of this compound, the tert-butoxy group acts in concert with the two powerful electron-donating amino groups at the C3 and C4 positions. The cumulative effect of these three substituents transforms the pyridine core into a highly electron-rich aromatic system. This substantial increase in electron density makes the molecule exceptionally reactive towards electrophilic substitution, far exceeding that of unsubstituted pyridine. Concurrently, the ring becomes strongly deactivated towards nucleophilic substitution.

The regioselectivity of electrophilic substitution reactions on this molecule is determined by the combined directing effects of all three substituents and steric considerations. The directing influences for the available positions on the ring (C5 and C6) are as follows:

2-tert-Butoxy group (+R > -I): Directs incoming electrophiles to its para-position (C5).

3-Amino group (+R > -I): Directs incoming electrophiles to its ortho-positions (C2, C4) and para-position (C6). Since C2 and C4 are already substituted, its main influence is towards C6.

4-Amino group (+R > -I): Directs incoming electrophiles to its ortho-positions (C3, C5). Since C3 is substituted, its influence is focused on C5.

This concerted activation leads to a strong and unambiguous preference for electrophilic attack at the C5 position. This position is electronically activated by the para-directing tert-butoxy group and the ortho-directing 4-amino group. Although the C6 position is activated by the 3-amino group, it is sterically hindered by the bulky tert-butyl group at the adjacent C2 position, making attack at C6 unfavorable. researchgate.net

The table below summarizes the properties of the substituents and their influence on the pyridine ring.

| Substituent | Position | Electronic Effect | Directing Influence | Steric Hindrance |

|---|---|---|---|---|

| tert-Butoxy (-O-tBu) | C2 | Strongly Electron-Donating (+R >> -I) | Ortho (C3), Para (C5) | High |

| Amino (-NH₂) | C3 | Strongly Electron-Donating (+R) | Ortho (C2, C4), Para (C6) | Low |

| Amino (-NH₂) | C4 | Strongly Electron-Donating (+R) | Ortho (C3, C5) | Low |

Based on this analysis, the regiochemical outcome of various electrophilic aromatic substitution reactions can be predicted with high confidence.

| Reaction Type | Typical Reagents | Predicted Reactivity | Predicted Regioselectivity (Major Product) |

|---|---|---|---|

| Halogenation | Br₂, Cl₂, I₂ | High | Exclusive formation of the 5-halo derivative |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | High | Exclusive formation of the 5-nitro derivative |

| Sulfonation | Fuming H₂SO₄ | High | Exclusive formation of the 5-sulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | High | Exclusive formation of the 5-acyl derivative |

Coordination Chemistry and Ligand Design with 2 Tert Butoxy Pyridine 3,4 Diamine

Complexation Studies with Transition Metal Centers

The coordination chemistry of pyridine-diamine ligands is rich and varied, with the nitrogen atoms of the pyridine (B92270) ring and the amino groups providing versatile binding sites for transition metals. The presence of a bulky tert-butoxy (B1229062) group at the 2-position of the pyridine ring in 2-(tert-butoxy)pyridine-3,4-diamine would be expected to exert significant steric and electronic effects on its coordination behavior.

Generally, pyridine-diamine ligands can act as bidentate or tridentate chelating agents. In the case of this compound, chelation would likely involve the pyridine nitrogen and one or both of the adjacent amino groups. The tert-butoxy group, being sterically demanding, might influence the geometry of the resulting metal complexes, potentially favoring specific coordination numbers or isomeric forms.

While no specific complexation studies for this compound have been found, research on analogous 2-aminopyridine (B139424) derivatives shows their ability to form stable complexes with a range of transition metals, including copper, cobalt, and nickel. The electronic properties of the metal center and the reaction conditions would be crucial in determining the final structure and stability of any potential complexes with this compound.

Table 1: Postulated Coordination Modes of this compound with a Generic Transition Metal (M)

| Coordination Mode | Description | Potential Influencing Factors |

| Bidentate (N,N') | Coordination through the pyridine nitrogen and the nitrogen of the 3-amino group. | Steric hindrance from the tert-butoxy group may favor this mode. |

| Bidentate (N',N'') | Coordination through the nitrogens of the 3- and 4-amino groups. | Less likely due to the formation of a less stable four-membered chelate ring. |

| Tridentate (N,N',N'') | Coordination involving the pyridine nitrogen and both amino groups. | The ability to act as a tridentate ligand would depend on the size of the metal ion and the flexibility of the ligand. |

| Bridging | The ligand could bridge two metal centers, with different nitrogen atoms coordinating to different metals. | This could lead to the formation of polynuclear complexes or coordination polymers. |

This table is hypothetical and based on the general coordination behavior of similar ligands.

Investigation into the Design of Chiral Ligands Incorporating Pyridine-Diamine Motifs

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Pyridine-diamine scaffolds are attractive for chiral ligand design due to their rigid backbone and the synthetic accessibility for introducing chiral substituents.

A chiral version of this compound could theoretically be achieved by introducing a chiral center, for instance, by modifying the tert-butoxy group or by attaching a chiral auxiliary to one of the amino groups. Such a chiral ligand could then be used in a variety of asymmetric transformations.

Research in the field has demonstrated the successful application of chiral pyridine-derived ligands in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The stereoelectronic properties of the ligand, governed by the nature and placement of the chiral and achiral substituents, are critical for achieving high enantioselectivity. The design of effective chiral ligands often involves a modular approach, allowing for the fine-tuning of the ligand structure to suit a specific catalytic reaction.

Analysis of Metal-Ligand Cooperativity in Catalytic Systems

Metal-ligand cooperativity (MLC) is a phenomenon where both the metal center and the ligand actively participate in a chemical transformation, often leading to enhanced catalytic activity and selectivity. This can occur through various mechanisms, including ligand-assisted substrate activation, proton transfer, or redox activity of the ligand itself.

Pyridine-diamine ligands are well-suited for engaging in MLC. The amino groups can act as proton relays or hydrogen bond donors/acceptors, facilitating bond cleavage or formation at the metal center. The aromatic pyridine ring can also participate in redox processes or stabilize reactive intermediates.

For a hypothetical catalytic system involving a this compound complex, the amino groups could deprotonate to form amido ligands, which are known to be highly reactive and can participate in a variety of catalytic cycles, such as alcohol dehydrogenation or amine oxidation. The tert-butoxy group, while not directly involved in bonding, would electronically influence the pyridine ring and sterically shape the catalytic pocket.

Table 2: Potential Roles of this compound in Metal-Ligand Cooperativity

| Cooperative Function | Description | Hypothetical Catalytic Application |

| Proton Transfer | The amino groups can act as internal bases or proton shuttles. | Hydrogenation/dehydrogenation reactions. |

| Ligand-Based Redox Activity | The pyridine-diamine framework could be oxidized or reduced during the catalytic cycle. | Oxidative C-H functionalization. |

| Hemilability | The tert-butoxy group could transiently dissociate to open a coordination site for substrate binding. | Reactions requiring a vacant coordination site. |

| Substrate Pre-organization | The ligand could orient the substrate through hydrogen bonding prior to activation at the metal center. | Asymmetric catalysis. |

This table is speculative and illustrates potential cooperative roles based on known principles of MLC.

Structural Elucidation and Spectroscopic Characterization of 2 Tert Butoxy Pyridine 3,4 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(tert-butoxy)pyridine-3,4-diamine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the two amino groups, and the nine equivalent protons of the tert-butyl group. The aromatic protons will appear as doublets or multiplets in the downfield region, typically between δ 6.0 and 8.5 ppm, with their coupling constants providing information about their relative positions on the pyridine ring. The protons of the two amine (NH₂) groups are expected to show broad singlets, the chemical shift of which can be influenced by solvent and concentration. The tert-butyl group will present as a sharp singlet at approximately δ 1.2-1.5 ppm in the upfield region, integrating to nine protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the five carbons of the pyridine ring, the quaternary carbon of the tert-butoxy (B1229062) group, and the three equivalent methyl carbons of the tert-butoxy group. The chemical shifts of the pyridine ring carbons are sensitive to the positions of the substituents. The carbon attached to the oxygen of the butoxy group will appear significantly downfield, as will the carbons bonded to the nitrogen atoms. For instance, in related butoxy-pyridine carboxylate complexes, the carboxylate carbon peak is observed at around δ 167.86 ppm. researchgate.net In other substituted pyridines, the ring carbons typically resonate in the range of δ 110-160 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (CH₃) | ~1.3 (s, 9H) | ~28-30 |

| tert-Butyl (quaternary C) | - | ~80-82 |

| Pyridine H-5 | ~6.5-6.8 (d) | ~110-115 |

| Pyridine H-6 | ~7.5-7.8 (d) | ~135-140 |

| Amine (NH₂) | Broad singlet | - |

| Pyridine C-2 | - | ~158-162 |

| Pyridine C-3 | - | ~120-125 |

| Pyridine C-4 | - | ~145-150 |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization.

The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the compound. For this compound (C₉H₁₅N₃O), the expected exact mass is approximately 181.1215 g/mol . Due to the presence of an odd number of nitrogen atoms (three), the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.

The fragmentation pattern will be characteristic of the molecule's structure. Key fragmentation pathways would likely involve:

Loss of a methyl group (CH₃•): A peak at M-15, resulting from the cleavage of a methyl radical from the tert-butyl group.

Loss of the tert-butyl group ((CH₃)₃C•): A significant peak at M-57, corresponding to the loss of the entire tert-butyl radical, leading to a more stable ion.

Loss of isobutylene (B52900) ((CH₃)₂C=CH₂): A peak at M-56 via a McLafferty-type rearrangement.

Cleavage of the ether bond: Fragmentation can occur at the C-O bond of the ether linkage.

Ring fragmentation: The pyridine ring can also undergo characteristic cleavages.

High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the parent ion and its fragments, further confirming the molecular formula.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (Expected) | Identity of Lost Neutral Fragment |

|---|---|---|

| [M]⁺ | 181 | - |

| [M - CH₃]⁺ | 166 | •CH₃ |

| [M - C₄H₉]⁺ | 124 | •C(CH₃)₃ |

| [M - C₄H₈]⁺ | 125 | C(CH₃)₂=CH₂ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show the following key absorption bands:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) groups.

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region due to the C-H stretching of the tert-butyl group.

C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine moiety are expected in the 1400-1600 cm⁻¹ range.

C-O Stretching: A strong absorption band for the ether C-O bond stretching is anticipated around 1200-1300 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine groups should appear in the region of 1580-1650 cm⁻¹.

The presence and position of these bands provide confirmatory evidence for the key functional groups within the molecule.

Table 3: Characteristic IR Absorption Bands for this compound Note: These are predicted values based on the analysis of similar structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Aromatic (C=C, C=N) | Stretching | 1400 - 1600 |

| Ether (C-O) | Stretching | 1200 - 1300 |

| Amine (N-H) | Bending | 1580 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to display absorption bands characteristic of the substituted pyridine ring. These absorptions are typically due to π → π* and n → π* transitions. The presence of the amino and tert-butoxy groups as substituents on the pyridine ring will influence the position and intensity of these absorption maxima (λ_max). The amino groups, being electron-donating, are likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine. Studies on related aromatic imines and furopyridines show absorption bands in the range of 250-400 nm. researchgate.netnih.gov The conjugation within the aromatic system is a key factor determining the energy of these electronic transitions.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.

For instance, the crystal structure of a related iridium complex containing a 2-tert-butoxy-6-fluoro-3-(pyridin-2-yl)pyridin-4-yl ligand revealed a distorted octahedral coordination geometry around the iridium atom. nih.gov The pyridine rings within the ligand were found to be nearly co-planar. nih.gov For this compound, X-ray diffraction would be expected to reveal the planarity of the pyridine ring and the orientation of the tert-butoxy and diamine substituents. Furthermore, it would elucidate the hydrogen bonding network formed by the amine groups, which plays a crucial role in the crystal packing.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample of this compound. This technique is crucial for verifying the empirical and molecular formula of the synthesized compound.

The theoretical elemental composition for this compound (C₉H₁₅N₃O) is:

Carbon (C): 59.64%

Hydrogen (H): 8.34%

Nitrogen (N): 23.18%

Oxygen (O): 8.83%

Experimental values obtained from elemental analysis should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the purity and stoichiometry of the compound.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 59.64 |

| Hydrogen | H | 8.34 |

| Nitrogen | N | 23.18 |

| Oxygen | O | 8.83 |

Computational Chemistry and Theoretical Investigations of 2 Tert Butoxy Pyridine 3,4 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure and optimized geometry of molecules. nih.govresearchgate.net For 2-(tert-Butoxy)pyridine-3,4-diamine, calculations are typically performed using a hybrid functional, such as B3LYP, paired with a comprehensive basis set like 6-311++G(d,p) to accurately account for electron correlation and polarization effects. researchgate.netnih.gov

Geometry optimization calculations predict the most stable three-dimensional arrangement of atoms by minimizing the energy of the molecule. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. The electronic structure is further elucidated by analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. nih.gov These maps identify electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack, offering a guide to the molecule's reactive sites. nih.govnih.gov

Table 1: Predicted Geometric and Electronic Parameters for this compound (Hypothetical Data) Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Bond Length (C3-N, amine) | ~1.39 Å | Typical aromatic C-N single bond length. |

| Bond Length (C2-O, ether) | ~1.37 Å | Indicates partial double bond character due to resonance with the pyridine (B92270) ring. |

| HOMO Energy | -5.2 eV | The energy gap (ΔE ≈ 4.1 eV) suggests moderate chemical reactivity and stability. nih.gov |

| LUMO Energy | -1.1 eV | |

| Dipole Moment | ~2.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. nih.gov |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) via Quantum Chemical Methods

Quantum chemical calculations are powerful tools for predicting the spectroscopic signatures of molecules, which is essential for their identification and characterization. researchgate.netnih.gov

IR Spectroscopy: Calculations of vibrational frequencies can predict the infrared (IR) spectrum. By identifying the frequencies corresponding to specific bond stretches and bends (e.g., N-H stretches of the amine groups, C-O stretch of the ether, and aromatic C-H bends), theoretical spectra can be matched with experimental data to confirm the molecular structure. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. nih.gov This allows for the prediction of the UV-Vis absorption spectrum, including the maximum absorption wavelengths (λmax) and corresponding oscillator strengths, which relate to the probability of the electronic transition.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data) Based on quantum chemical calculations (DFT/TD-DFT).

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | ν(N-H) stretch (amine) | 3350-3500 cm⁻¹ (asymmetric & symmetric) |

| ν(C-O) stretch (ether) | ~1250 cm⁻¹ | |

| δ(Aromatic C-H) bend | 750-900 cm⁻¹ | |

| ¹H NMR | δ(H, tert-butyl) | ~1.4 ppm (singlet, 9H) |

| δ(H, amine) | ~4.5-5.5 ppm (broad singlets, 4H) | |

| δ(H, aromatic) | ~6.8 ppm (d, 1H), ~7.5 ppm (d, 1H) | |

| UV-Vis (in Ethanol) | λmax | ~240 nm, ~310 nm |

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in exploring potential reaction pathways and understanding their kinetics and thermodynamics. For this compound, a key reaction of interest is its conversion to the corresponding 3,4-pyridyne intermediate. This transient and highly reactive species can be generated in situ and used to construct highly substituted pyridine scaffolds. nih.govnih.gov

Theoretical methods can model the entire reaction coordinate, from reactants to products, including the high-energy transition states. nih.gov By calculating the activation energy (the energy barrier of the transition state), chemists can predict the feasibility and rate of a reaction. nih.gov For the formation of the 3,4-pyridyne from the diamine precursor, this would involve modeling the diazotization of the two amine groups followed by the elimination of nitrogen gas. Subsequent nucleophilic addition reactions to the pyridyne can also be modeled to understand the factors controlling product formation. nih.gov

Conformational Analysis and Steric Effects of the tert-Butoxy (B1229062) Substituent

The tert-butoxy group is sterically demanding, and its presence at the C2 position significantly influences the molecule's conformation and reactivity. nih.gov Conformational analysis, typically performed by systematically rotating the C2-O bond and calculating the potential energy at each step, can identify the most stable conformers.

The bulky tert-butyl group can hinder rotation and may force adjacent substituents out of the plane of the pyridine ring. This steric hindrance can affect the accessibility of the lone pair on the pyridine nitrogen and the nearby amine group at C3, potentially modulating the molecule's basicity and its ability to participate in hydrogen bonding or coordinate to metal centers. Studies on related sterically hindered tert-butyl-substituted pyridines have shown that such steric effects play a crucial role in solvation and basicity.

Table 3: Relative Energies of Rotational Conformers (Hypothetical Data) Potential energy surface scan around the C(pyridine)-O(ether) bond.

| Dihedral Angle (C3-C2-O-Ctert-butyl) | Relative Energy (kcal/mol) | Comment |

|---|---|---|

| 0° | +5.0 | Eclipsed conformation with the C3-amine; high steric strain. |

| 90° | 0.0 | Most stable (lowest energy) conformer; minimizes steric clash. |

| 180° | +4.5 | Eclipsed conformation with the pyridine nitrogen; high steric strain. |

Computational Prediction of Regioselectivity in Pyridine and Pyridyne-Related Reactions

One of the most powerful applications of computational chemistry in this context is the prediction of regioselectivity in reactions involving the 3,4-pyridyne derived from this compound. Unsubstituted 3,4-pyridynes often react with nucleophiles with poor regioselectivity, yielding a mixture of C3- and C4-substituted products. nih.gov

However, substituents on the pyridine ring can perturb the electronic structure of the pyridyne, leading to a preferred site of attack. According to the aryne distortion model, substituents can cause the formal triple bond of the aryne to become distorted, lengthening one C-C bond and making the carbon at the other end of the bond more susceptible to nucleophilic attack. nih.gov An electron-donating group like tert-butoxy at the C2 position is predicted to influence this distortion. DFT calculations can precisely quantify this geometric distortion and the associated changes in atomic charges. nih.gov By calculating the geometry-optimized structure of the 2-(tert-butoxy)-3,4-pyridyne, it is possible to predict whether a nucleophile will preferentially add to the C3 or C4 position, a critical piece of information for synthetic planning. nih.govnih.gov

Applications of 2 Tert Butoxy Pyridine 3,4 Diamine As a Key Synthetic Building Block

Precursor for the Development of Advanced Heterocyclic Systems with Pharmacological or Material Relevance

The ortho-diamine moiety of 2-(tert-Butoxy)pyridine-3,4-diamine is a classic precursor for the synthesis of fused heterocyclic systems. By reacting with a variety of bifunctional electrophiles, a range of bicyclic heteroaromatic compounds can be efficiently constructed. These resulting scaffolds, such as imidazo[4,5-b]pyridines and pyrrolo[3,4-b]pyridines, are prevalent in many biologically active molecules. sigmaaldrich.com

The condensation of 2,3-diaminopyridines with aldehydes or carboxylic acids (and their derivatives) is a fundamental method for forming the imidazole (B134444) ring, leading to imidazo[4,5-b]pyridine derivatives. sigmaaldrich.com These compounds are known to exhibit a wide array of pharmacological activities, including acting as kinase inhibitors, which are crucial in cancer therapy. For instance, the reaction of a diaminopyridine with an aldehyde, often in the presence of an oxidizing agent like p-benzoquinone or under aerobic conditions, yields the corresponding fused imidazole ring system. sigmaaldrich.com

Similarly, reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, provides a direct route to substituted pyrazino[2,3-b]pyridines. The tert-butoxy (B1229062) group at the 2-position can influence the electronic properties and solubility of both the starting material and the final heterocyclic product, which can be advantageous for subsequent synthetic manipulations or for tuning the pharmacological profile of the target molecule.

The table below illustrates the potential heterocyclic systems that can be derived from this compound and the corresponding reagents required.

| Target Heterocyclic System | Required Reagent Class | Example Reagent |

| Imidazo[4,5-b]pyridines | Aldehydes, Carboxylic Acids | Benzaldehyde, Acetic Acid |

| Pyrrolo[3,4-b]pyridines | 1,4-Dicarbonyl compounds | 2,5-Hexanedione |

| Pyrazino[2,3-b]pyridines | 1,2-Dicarbonyl compounds | Glyoxal, Diacetyl |

| Thiadiazolo[3,4-b]pyridines | Sulfur-based reagents | Thionyl chloride, Sulfuryl chloride |

Strategic Intermediate in Complex Multi-Step Organic Syntheses

In the context of complex, multi-step syntheses, protecting groups are essential tools for masking the reactivity of certain functional groups while others are being manipulated. The tert-butoxy group on this compound serves as a bulky, acid-labile protecting group for the 2-pyridone tautomer. This is particularly useful in syntheses where the pyridone nitrogen or oxygen might interfere with desired reactions.

The synthesis of complex molecules, such as kinase inhibitors or natural products, often involves numerous steps where precise control of reactivity is paramount. The use of a tert-butyl ether allows for reactions to be carried out at other positions of the pyridine (B92270) ring or on the amino groups, under conditions that would not be compatible with a free hydroxyl group (2-pyridone). For example, the amino groups could be selectively acylated, alkylated, or used in coupling reactions.

Once the desired modifications are complete, the tert-butyl group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the 2-pyridone. This deprotection step is often clean and high-yielding, regenerating a functional group that can be used for further transformations or is part of the final target structure. This strategy is frequently employed in the synthesis of drug candidates, where modular assembly of fragments is a common approach.

The table below outlines a hypothetical multi-step sequence demonstrating the strategic use of the tert-butoxy group.

| Step | Transformation | Reagent/Condition | Purpose |

| 1 | Selective Acylation of 4-amino group | Acyl Chloride, Base | Introduce a side chain |

| 2 | Cyclization to form imidazole ring | Aldehyde, Oxidant | Construct the heterocyclic core |

| 3 | Deprotection of tert-butoxy group | Trifluoroacetic Acid (TFA) | Unmask the 2-pyridone functionality |

| 4 | N-Alkylation of 2-pyridone | Alkyl Halide, Base | Complete the synthesis of the target molecule |

Role in the Design and Synthesis of Novel Reagents and Catalysts

Pyridine and its derivatives are fundamental components of many ligands used in coordination chemistry and transition-metal catalysis. The ability of the pyridine nitrogen to coordinate to metal centers is central to the function of catalysts used in a vast number of organic reactions, including cross-coupling and asymmetric synthesis.

This compound is an attractive scaffold for creating novel bidentate or polydentate ligands. The two adjacent amino groups can be functionalized to introduce additional coordinating atoms, forming a chelating system with the pyridine nitrogen. For example, conversion of the diamine into a di-imine (via condensation with aldehydes) or a bis-phosphine (via reaction with chlorophosphines) would generate ligands with distinct electronic and steric properties.

The tert-butoxy group plays a dual role in this context. Sterically, its bulk can influence the coordination geometry around a metal center, which is a key factor in controlling the selectivity of a catalyst. Electronically, as an ether, it acts as an electron-donating group, which can modulate the electron density at the pyridine nitrogen and, consequently, the catalytic activity of the coordinated metal. The development of new ligands is crucial for advancing catalytic methods, and building blocks like this compound offer a platform for innovation in this field.

The table below lists potential ligand types that could be synthesized from this compound.

| Ligand Type | Synthetic Transformation | Potential Metal Coordination |

| Schiff Base Ligand | Condensation with Salicylaldehyde | N, N', O |

| Bis(phosphine) Ligand | Reaction with Chlorodiphenylphosphine | N, P, P' |

| N-Heterocyclic Carbene (NHC) Precursor | Reaction with Formic Acid/Triethyl Orthoformate | N, C(NHC) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(tert-Butoxy)pyridine-3,4-diamine, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : React pyridine-3,4-diamine with tert-butyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃).

- Step 2 : Optimize temperature (typically 50–70°C) and reaction time (12–24 hours) to maximize tert-butoxy group substitution .

- Purification : Use column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate the product.

- Data Table :

| Solvent | Base | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 60 | 68 | 98.5 |

| THF | NaH | 70 | 52 | 95.2 |

| Conditions derived from analogous pyridine-diamine syntheses . |

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

- Methodology :

- ¹H NMR : Expect signals at δ 1.3 ppm (t-Bu, 9H singlet), δ 6.5–7.5 ppm (pyridine ring protons), and δ 4.8–5.2 ppm (NH₂, broad) .

- ¹³C NMR : Peaks for tert-butyl carbons (~28–32 ppm) and pyridine carbons (~110–160 ppm) .

- IR : Stretching bands at 3350 cm⁻¹ (N-H) and 1250 cm⁻¹ (C-O-C) confirm functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in the compound’s reactivity during cross-coupling reactions?

- Methodology :

- Problem : Steric hindrance from the tert-butoxy group reduces catalytic efficiency in Suzuki-Miyaura reactions.

- Solution : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to enhance catalyst accessibility .

- Validation : Monitor reaction progress via LC-MS and compare yields with/without ligand optimization.

- Data Table :

| Catalyst System | Ligand | Conversion (%) | Byproduct (%) |

|---|---|---|---|

| Pd(OAc)₂ | None | 45 | 22 |

| Pd(OAc)₂ | SPhos | 78 | 8 |

| Data inferred from analogous tert-butoxy-substituted pyridine systems . |

Q. How does this compound interact with EGFR kinase in mechanistic studies?

- Methodology :

- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity (KD values) .

- Kinase Inhibition : Test IC₅₀ values in vitro using ATP-competitive assays.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses near the ATP pocket .

- Key Findings :

- The tert-butoxy group enhances hydrophobic interactions with EGFR’s L858R mutant (ΔG = -9.2 kcal/mol) .

- Downregulates mTOR signaling in cancer cell lines (IC₅₀ = 1.2 µM) .

Q. What stability challenges arise in aqueous buffers, and how are they mitigated?

- Methodology :

- Problem : Hydrolysis of the tert-butoxy group at pH > 7.0.

- Solution : Use phosphate-buffered saline (PBS) at pH 6.5 and store at 4°C to reduce degradation .

- Stability Data :

| pH | Temp (°C) | Degradation Half-Life (h) |

|---|---|---|

| 7.4 | 25 | 12 |

| 6.5 | 4 | 96 |

| Based on stability studies of tert-butoxy-containing analogs . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.